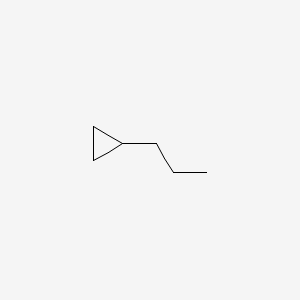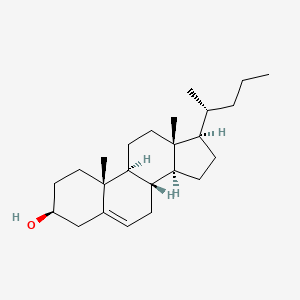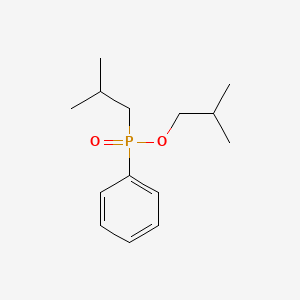
Propylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylcyclopropane, also known as 1-cyclopropylpropane, is an organic compound with the molecular formula C₆H₁₂. It consists of a cyclopropane ring attached to a propyl group. This compound is of interest due to its unique structural features and reactivity, which make it a valuable subject in organic chemistry research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propylcyclopropane can be synthesized through various methods, including the cyclopropanation of alkenes. One common method involves the reaction of alkenes with carbenes or carbenoid reagents. For example, the Simmons-Smith reaction uses diiodomethane and a zinc-copper couple to generate a carbenoid species that reacts with alkenes to form cyclopropanes . Another method involves the use of diazo compounds, such as diazomethane, which can react with alkenes under photolysis to form cyclopropanes .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Simmons-Smith reaction is favored for its simplicity and efficiency in producing cyclopropanes on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
Propylcyclopropane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into alkanes or other reduced forms.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) or halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl alcohols or ketones, while reduction can produce cyclopropyl alkanes.
Aplicaciones Científicas De Investigación
Propylcyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Cyclopropane derivatives are explored for their potential therapeutic properties.
Materials Science: This compound and its derivatives are used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of propylcyclopropane in chemical reactions typically involves the formation of reactive intermediates, such as carbenes or carbenoids, which facilitate the cyclopropanation process. These intermediates interact with alkenes to form cyclopropane rings through concerted transition states .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: The simplest cyclopropane compound, consisting of a three-membered ring without any substituents.
Methylcyclopropane: A cyclopropane ring with a methyl group attached.
Ethylcyclopropane: A cyclopropane ring with an ethyl group attached.
Uniqueness
Propylcyclopropane is unique due to the presence of a propyl group, which influences its reactivity and physical properties compared to simpler cyclopropane derivatives. This structural variation allows for different applications and reactivity patterns in organic synthesis and other fields .
Propiedades
Número CAS |
2415-72-7 |
|---|---|
Fórmula molecular |
C6H12 |
Peso molecular |
84.16 g/mol |
Nombre IUPAC |
propylcyclopropane |
InChI |
InChI=1S/C6H12/c1-2-3-6-4-5-6/h6H,2-5H2,1H3 |
Clave InChI |
MWVPQZRIWVPJCA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide](/img/structure/B14741244.png)

![N-Benzyl-N~2~-(butylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide](/img/structure/B14741260.png)
![3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14741264.png)
